molecular formula C9H13IN2O2 B2908272 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 957513-68-7

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2908272
CAS No.: 957513-68-7
M. Wt: 308.119
InChI Key: RFTNCLLMSSGBOO-UHFFFAOYSA-N
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Description

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C9H13IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the iodination of 3,5-dimethyl-1H-pyrazole followed by the introduction of a butanoic acid group. One common method includes the following steps:

    Iodination of 3,5-dimethyl-1H-pyrazole: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form 4-iodo-3,5-dimethyl-1H-pyrazole.

    Introduction of Butanoic Acid Group: The iodinated pyrazole is then reacted with butanoic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the butanoic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the butanoic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-iodo-1H-pyrazole: A closely related compound with similar structural features but without the butanoic acid group.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid: Another related compound with an acetic acid group instead of a butanoic acid group.

Uniqueness

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the iodine atom and the butanoic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTNCLLMSSGBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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